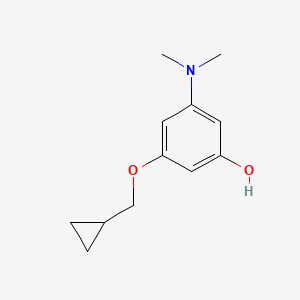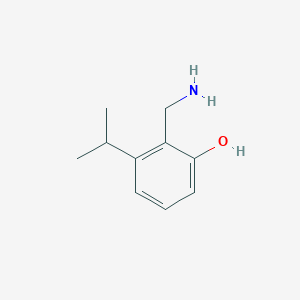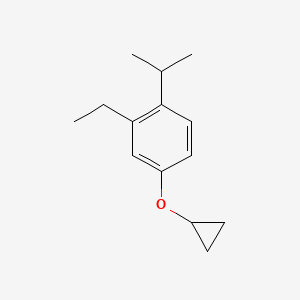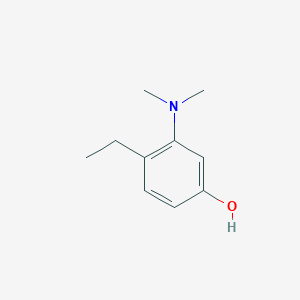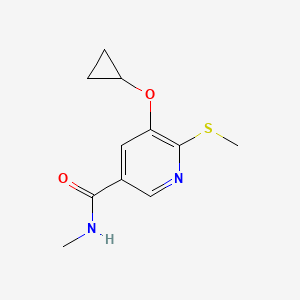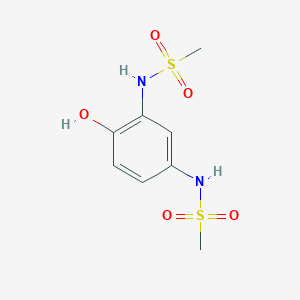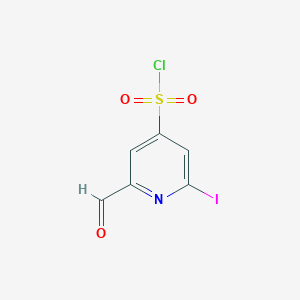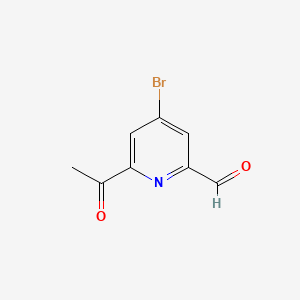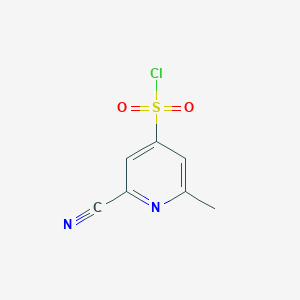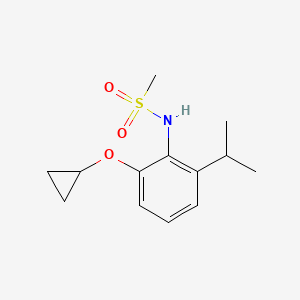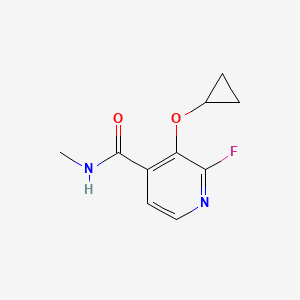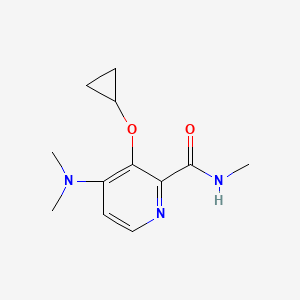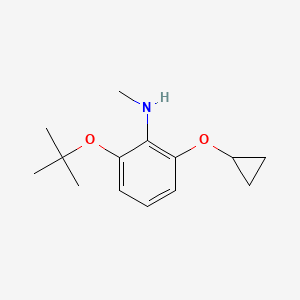
2-Tert-butoxy-6-cyclopropoxy-N-methylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Tert-butoxy-6-cyclopropoxy-N-methylaniline is an organic compound with the molecular formula C14H21NO2 It is characterized by the presence of tert-butoxy and cyclopropoxy groups attached to an aniline core, along with a methyl group on the nitrogen atom
Méthodes De Préparation
The synthesis of 2-Tert-butoxy-6-cyclopropoxy-N-methylaniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as aniline, tert-butyl alcohol, and cyclopropyl alcohol.
Reaction Conditions: The reaction conditions often involve the use of strong bases like sodium hydride or potassium tert-butoxide to deprotonate the alcohols, followed by nucleophilic substitution reactions to introduce the tert-butoxy and cyclopropoxy groups onto the aniline ring.
Industrial Production: Industrial production methods may involve optimized reaction conditions, such as controlled temperatures and pressures, to maximize yield and purity. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
2-Tert-butoxy-6-cyclopropoxy-N-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the aromatic ring or other functional groups.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce reduced aromatic compounds.
Applications De Recherche Scientifique
2-Tert-butoxy-6-cyclopropoxy-N-methylaniline has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structural features make it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound can be used as a probe to study the interactions of aniline derivatives with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound’s potential pharmacological properties are of interest in medicinal chemistry. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Tert-butoxy-6-cyclopropoxy-N-methylaniline involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound’s structural features allow it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparaison Avec Des Composés Similaires
2-Tert-butoxy-6-cyclopropoxy-N-methylaniline can be compared with other similar compounds, such as:
2,4,6-Tri-tert-butyl-N-methylaniline: This compound also contains tert-butyl groups and a methyl group on the nitrogen atom, but lacks the cyclopropoxy group. It is used in similar applications but may exhibit different reactivity and properties due to the absence of the cyclopropoxy group.
2-Tert-butoxy-6-methoxy-N-methylaniline: This compound has a methoxy group instead of a cyclopropoxy group. The presence of the methoxy group can influence the compound’s reactivity and interactions with other molecules.
2-Tert-butoxy-6-ethoxy-N-methylaniline: Similar to the previous compound, this one has an ethoxy group instead of a cyclopropoxy group
Propriétés
Formule moléculaire |
C14H21NO2 |
|---|---|
Poids moléculaire |
235.32 g/mol |
Nom IUPAC |
2-cyclopropyloxy-N-methyl-6-[(2-methylpropan-2-yl)oxy]aniline |
InChI |
InChI=1S/C14H21NO2/c1-14(2,3)17-12-7-5-6-11(13(12)15-4)16-10-8-9-10/h5-7,10,15H,8-9H2,1-4H3 |
Clé InChI |
TWOYDAFUOVEAIZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC1=CC=CC(=C1NC)OC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


